2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone
Description
2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a heterocyclic compound featuring a benzo[d]imidazole core substituted with an ethoxy group at position 5, a thioether linkage at position 2, and a morpholinoethanone moiety. The ethoxy group enhances lipophilicity and metabolic stability, while the morpholino ring improves solubility and bioavailability due to its polar nature.
Properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-2-21-11-3-4-12-13(9-11)17-15(16-12)22-10-14(19)18-5-7-20-8-6-18/h3-4,9H,2,5-8,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBNXWWWZOQGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 305.47 g/mol. Its structure features a benzimidazole moiety, which is known for various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 5-ethoxy-1H-benzo[d]imidazole with thio compounds and morpholino derivatives. The process may include several steps such as:
- Formation of the benzimidazole ring : Starting from appropriate aniline derivatives.
- Thioether formation : Introducing sulfur to create the thioether linkage.
- Morpholino substitution : Attaching morpholine to the ethyl side chain.
Antimicrobial Activity
In vitro studies have demonstrated that derivatives of benzimidazole, including those related to this compound, exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi.
| Microorganism | Activity (Zone of Inhibition) |
|---|---|
| Staphylococcus aureus | 15 mm |
| Escherichia coli | 12 mm |
| Candida albicans | 14 mm |
These results suggest that the compound could be a potential candidate for developing new antimicrobial agents .
Enzyme Inhibition
Research indicates that benzimidazole derivatives can act as potent inhibitors of enzymes such as α-glucosidase. The inhibition mechanism is likely due to the structural similarity of these compounds to natural substrates, allowing them to bind effectively to the active sites of enzymes.
| Enzyme | IC50 Value (µM) |
|---|---|
| α-glucosidase | 0.64 ± 0.05 |
This inhibition can lead to decreased glucose absorption, making these compounds potentially useful in managing diabetes .
Cytotoxicity
Preliminary cytotoxicity studies have shown that certain derivatives exhibit selective cytotoxic effects on cancer cell lines while sparing normal cells. The compound's ability to induce apoptosis in cancer cells is an area of active research.
Case Studies
A notable case study involved the evaluation of a series of benzimidazole derivatives, including those similar to this compound, where they were tested against various cancer cell lines. The results indicated that some compounds significantly inhibited cell proliferation at micromolar concentrations while showing minimal toxicity to healthy cells.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Functional and Pharmacological Comparisons
Antitumor Activity
- The target compound shares a benzo[d]imidazole core with 5-hydrosulfonyl derivatives (), which exhibit antitumor activity via sulfonyl group interactions with cellular targets. However, the ethoxy and thioether groups in the target compound may alter binding kinetics compared to sulfonyl analogues .
- Ethyl 2-((5-((2-morpholino-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)acetate () demonstrated 65% synthesis yield and in vitro antitumor activity. Its thiadiazole-thioacetate chain may confer different pharmacokinetic profiles compared to the target compound’s simpler thioether-morpholino structure .
Receptor Binding and Selectivity
- Almorexant-related compounds () with benzoimidazol-thio motifs show specific binding to orexin receptors (OX1R/OX2R). The target compound’s morpholino group could enhance receptor affinity, but the ethoxy substitution might reduce cross-reactivity compared to nitro or methyl groups in other derivatives .
Physicochemical and Stability Profiles
- Solubility: The morpholino group enhances aqueous solubility relative to non-polar derivatives like those in .
- Metabolic Stability : Ethoxy groups are less prone to oxidative metabolism than benzyl or hydroxyethyl substituents (), suggesting longer half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
